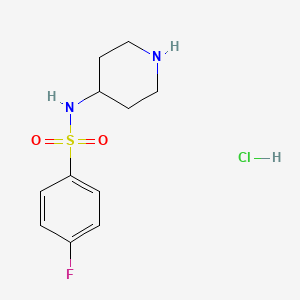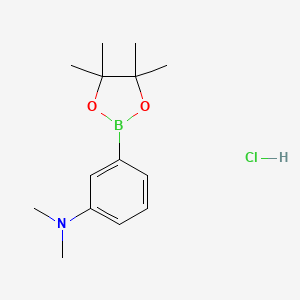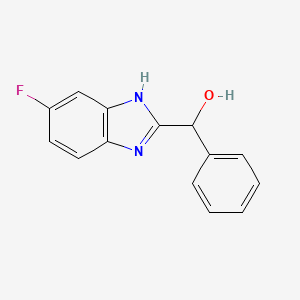![molecular formula C7H15Cl2N3 B1439251 [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride CAS No. 936939-96-7](/img/structure/B1439251.png)
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Übersicht
Beschreibung
The compound “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” would require further analysis.Chemical Reactions Analysis
Pyrazole-based compounds can undergo various chemical reactions. For example, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds can vary widely. For example, 3,5-dimethyl-1H-pyrazol-4-amine, a related compound, is a white solid that dissolves well in polar organic solvents .Wissenschaftliche Forschungsanwendungen
-
Cytotoxic Agents in Cancer Research
- Field: Biomedical Science
- Application: A series of novel derivatives were designed and synthesized to discover potential cytotoxic agents .
- Method: The derivatives were synthesized in various steps with acceptable reaction procedures and characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
- Results: The derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7). Some compounds demonstrated remarkable cytotoxic activity with IC50 values even better than the standard drug cisplatin .
-
Therapeutic Potential of Imidazole Containing Compounds
- Field: Pharmaceutical Chemistry
- Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
- Method: Various synthetic routes have been developed for imidazole and its derived products .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
High Energy Density Materials (HEDM)
- Field: Material Science
- Application: A novel N-bridged structure of N- (3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, and its selected nitrogen-rich energetic salts are designed and synthesized .
- Method: The compounds were synthesized and fully characterized .
- Results: The results of this research are not provided in the source .
-
Suzuki Coupling and Copper-catalyzed Azidation
-
Antileishmanial and Antimalarial Evaluation
- Field: Medicinal Chemistry
- Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
- Method: The compound was tested in vitro for its antipromastigote activity .
- Results: The compound demonstrated desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
-
Preparation of Selective Quinazolinyl-phenol Inhibitors
- Field: Pharmaceutical Chemistry
- Application: The compound is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results of this research are not provided in the source .
-
Design and Synthesis of Novel Cytotoxic Scaffolds
- Field: Molecular Diversity
- Application: A series of novel cytotoxic scaffolds were designed and synthesized in an effort to discover potential cytotoxic agents .
- Method: The derivatives were synthesized in various steps with acceptable reaction procedures and characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .
- Results: The derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7). Some compounds demonstrated remarkable cytotoxic activity with IC50 values even better than the standard drug cisplatin .
-
Antipromastigote Activity of Compound 13
- Field: Medicinal Chemistry
- Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 .
- Method: The compound was tested in vitro for its antipromastigote activity .
- Results: The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Safety And Hazards
Zukünftige Richtungen
Pyrazole-based compounds have been the subject of ongoing research due to their wide range of potential applications. For example, a series of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized and assessed in the ring-opening polymerization of rac-lactide .
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXTOOOKPSVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



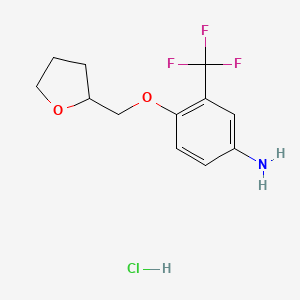
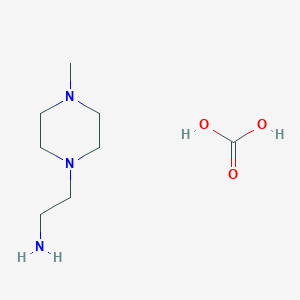
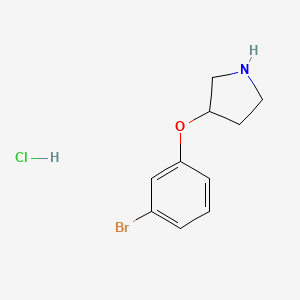
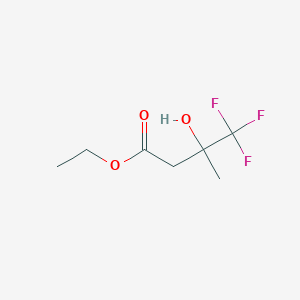
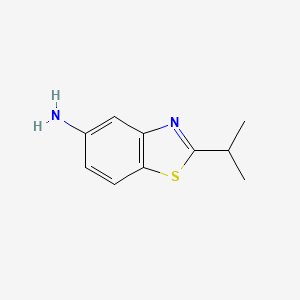
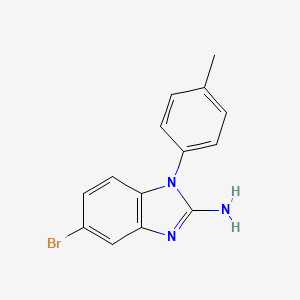

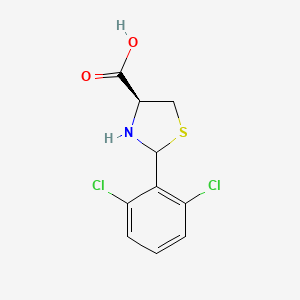
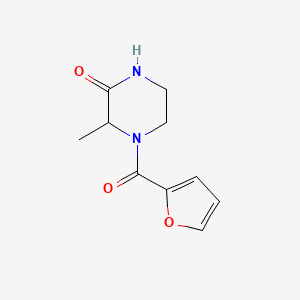
![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)
![(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1439186.png)
